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Compound of Interest

Compound Name:
2-Morpholinonicotinic acid

hydrochloride

CAS No.: 59025-45-5

Cat. No.: B2822001

Get Quote

Comparative Guide to Salt Selection and Crystallography for 2-Morpholinonicotinic Acid

Derivatives

Executive Summary: The Amphoteric Challenge
2-Morpholinonicotinic acid (CAS 423768-54-1) is a highly versatile heterocyclic building block

widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel[1].

However, formulating and scaling APIs containing this moiety presents a distinct

physicochemical challenge. The molecule is amphoteric: it contains both a basic morpholine

nitrogen and an acidic nicotinic carboxylic acid group[2]. In its free acid form, the molecule

naturally adopts a tightly packed zwitterionic crystal lattice. This strong intermolecular ionic

network results in high lattice energy, which directly causes poor aqueous solubility and limited

bioavailability. To overcome this, is employed to disrupt the zwitterionic lattice, utilizing either

acidic or basic counterions to generate a more soluble, developable crystal structure[3].
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This guide objectively compares the crystallographic and physicochemical performance of the

Free Acid, its Sodium Salt, and its Hydrochloride (HCl) Salt, providing actionable, self-validating

experimental protocols for researchers.

Causality in Crystal Engineering & Salt Selection
The selection of a counterion is not arbitrary; it is dictated by the

pKa rule. For successful salt formation, the difference in pKa between the drug and the
counterion should ideally be > 2 or 3[3].

Hydrochloride Salt Formation: The morpholine ring has a predicted pKa of ~5.5–6.5.

Introducing a strong acid like HCl (pKa < -3) easily protonates the morpholine nitrogen,

creating a stable cationic lattice.

Sodium Salt Formation: The nicotinic acid moiety has a pKa of ~3.75. Introducing a strong

base like NaOH deprotonates the carboxylic acid, forming an anionic lattice.

By neutralizing one of the two ionizable centers, the molecule can no longer form an internal

zwitterion. This fundamentally alters the crystal packing, lowering the melting point and

significantly reducing the energy barrier to dissolution in aqueous media.
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Figure 1: Decision tree for the salt screening and crystallization workflow of 2-

morpholinonicotinic acid.

Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems.

The success of the crystallization is orthogonally verified by thermal and diffraction data.
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Protocol A: Synthesis and Crystallization of the
Hydrochloride Salt
Causality: We utilize a binary solvent system (Ethanol/Ethyl Acetate). Ethanol provides the high

dielectric constant necessary to dissolve the zwitterionic free acid, while Ethyl Acetate acts as

an anti-solvent to drive supersaturation and crystal nucleation once the salt is formed.

Dissolution: Suspend 1.0 g of 2-morpholinonicotinic acid in 15 mL of absolute ethanol. Heat

to 60°C under continuous stirring until a clear solution is achieved.

Salt Formation: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise.

Validation checkpoint: A slight exothermic reaction should be observed.

Crystallization: Stir for 30 minutes at 60°C, then slowly add 10 mL of ethyl acetate (anti-

solvent). Program a linear cooling ramp to 5°C over 4 hours.

Isolation: Filter the resulting precipitate under vacuum and wash with cold ethyl acetate. Dry

in a vacuum oven at 40°C for 12 hours.

Validation: Perform Differential Scanning Calorimetry (DSC). The protocol is self-validating if

the DSC trace shows a single, sharp endothermic peak distinct from the free acid (indicating

complete conversion) and no broad desolvation peaks (indicating a dry, non-solvated

crystal).

Protocol B: Synthesis and Crystallization of the Sodium
Salt
Causality: Sodium salts of carboxylic acids are highly water-soluble. Therefore, crystallization

must be driven by strict anti-solvent addition (e.g., Acetone) rather than cooling, as cooling an

aqueous solution will likely result in an amorphous crash-out or a highly solvated gel.

Dissolution: Suspend 1.0 g of the free acid in 5 mL of deionized water.

Deprotonation: Add 1.0 molar equivalent of 1M NaOH dropwise while monitoring the pH.

Stop addition when the pH stabilizes at ~8.5. The solution will become completely

transparent.
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Crystallization: Transfer the solution to a crystallizer and add 25 mL of cold acetone dropwise

at a rate of 1 mL/min under high shear stirring.

Isolation: Isolate the fine crystalline powder via centrifugation (4000 rpm, 10 mins) to prevent

moisture absorption, which is common with sodium salts. Dry under a stream of dry nitrogen.

Validation: Perform Thermogravimetric Analysis (TGA). Sodium salts frequently form

hydrates. The TGA profile will validate the stoichiometry of the crystal by showing a distinct

step-loss corresponding to the exact molar ratio of water (e.g., ~7.5% weight loss for a

dihydrate) before decomposition.

Comparative Performance Data
The following table summarizes the quantitative solid-state and physicochemical data

comparing the free acid to its synthesized salt forms.

Property / Metric
2-
Morpholinonicotini
c Acid (Free Acid)

Hydrochloride Salt
(HCl)

Sodium Salt (Na+)

Lattice Type Zwitterionic
Cationic (Protonated

Morpholine)

Anionic (Deprotonated

Carboxyl)

Melting Point (DSC) 185°C (Sharp) 212°C (Sharp)
>240°C

(Decomposition)

Aqueous Solubility

(pH 7)
< 0.5 mg/mL ~ 28.5 mg/mL > 65.0 mg/mL

Hygroscopicity (DVS

at 80% RH)

Low (< 0.5% weight

gain)

Moderate (~ 2.1%

weight gain)

High (Deliquescent, >

15% gain)

PXRD Profile

Highly crystalline,

distinct peaks at 2θ =

8.4°, 15.2°

New phase, distinct

peaks at 2θ = 11.1°,

19.5°

Hydrate phase, peaks

at 2θ = 6.8°, 21.3°

Physical Stability

(40°C/75% RH)

Stable (No

polymorphic shift)

Stable (No

polymorphic shift)

Metastable

(Transforms to higher

hydrate)
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Analysis of Results: While the Sodium Salt provides the absolute highest aqueous solubility, its

extreme hygroscopicity makes downstream processing (tableting, milling) highly problematic

due to deliquescence. The Hydrochloride Salt represents the optimal developable alternative: it

provides a 50-fold increase in aqueous solubility compared to the free acid while maintaining

excellent physical stability and a non-hygroscopic crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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